1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazole derivatives. One common method involves the reaction of 2-aminobenzothiazole with 3,4-dimethyl-1H-pyrazol-5-one under acidic or basic conditions. The reaction can be catalyzed by various agents, such as piperidine or acetic acid, and typically requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave irradiation and solvent-free conditions, may be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features but lacking the pyrazole moiety.
3,4-Dimethyl-1H-pyrazole: Another related compound that lacks the benzothiazole ring.
Uniqueness
1-(1,3-Benzothiazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol is unique due to the combination of benzothiazole and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
890593-68-7 |
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Molecular Formula |
C12H11N3OS |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H11N3OS/c1-7-8(2)14-15(11(7)16)12-13-9-5-3-4-6-10(9)17-12/h3-6,14H,1-2H3 |
InChI Key |
ICRINYJHBYGDKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
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